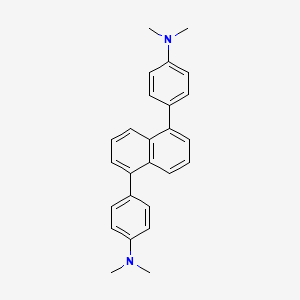
2-(But-3-en-2-yl)-4,5-dimethoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(But-3-en-2-yl)-4,5-dimethoxyphenol is an organic compound with a unique structure that includes a phenol group substituted with but-3-en-2-yl and two methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-en-2-yl)-4,5-dimethoxyphenol can be achieved through several methods. One common approach involves the acylation reaction of 3-butenylformyl and phenylformate . This reaction typically requires specific conditions such as the presence of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(But-3-en-2-yl)-4,5-dimethoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-(But-3-en-2-yl)-4,5-dimethoxyphenol has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-(But-3-en-2-yl)-4,5-dimethoxyphenol exerts its effects involves interactions with specific molecular targets. For instance, its antioxidant activity may be attributed to its ability to donate electrons and neutralize free radicals. The compound may also interact with enzymes and receptors, modulating various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-Buten-2-yl Acetate: Shares a similar butenyl group but differs in the presence of an acetate group instead of a phenol and methoxy groups.
2-(But-3-en-2-yl)-6-methylaniline: Contains a similar butenyl group but has an aniline structure instead of a phenol.
Uniqueness
2-(But-3-en-2-yl)-4,5-dimethoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy groups and a phenol group makes it versatile for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
118326-04-8 |
|---|---|
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
2-but-3-en-2-yl-4,5-dimethoxyphenol |
InChI |
InChI=1S/C12H16O3/c1-5-8(2)9-6-11(14-3)12(15-4)7-10(9)13/h5-8,13H,1H2,2-4H3 |
Clave InChI |
ZPNBYOYRTRJQBQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C)C1=CC(=C(C=C1O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


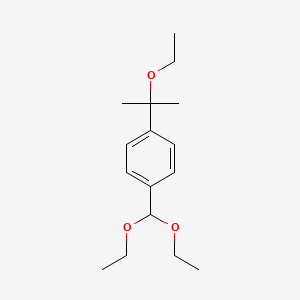
![2-[(4-Methoxyphenyl)methyl]-5-methylfuran](/img/structure/B14305740.png)
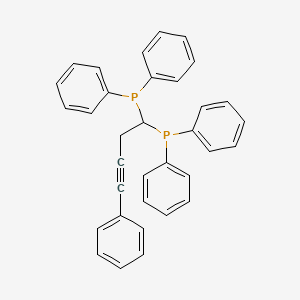

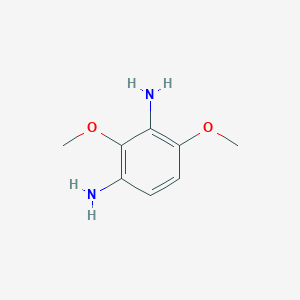
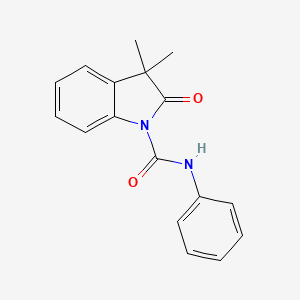
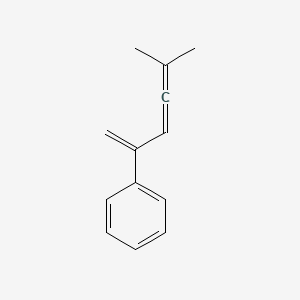
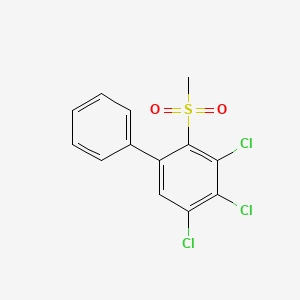
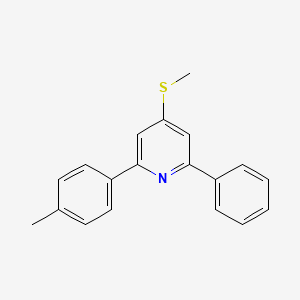
![9-Chloro-1,5-dioxaspiro[5.5]undecane](/img/structure/B14305805.png)

![Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B14305816.png)

